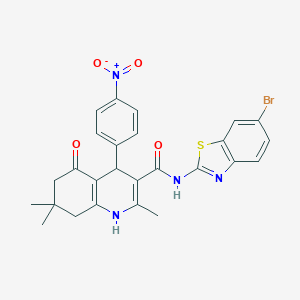
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is in the field of cancer research. Several studies have demonstrated that N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Wirkmechanismus
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. One of the primary targets of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to exhibit several biochemical and physiological effects in animal models. In addition to its anti-cancer activity, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is stable and can be easily synthesized in large quantities. However, one of the limitations of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the research of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential direction is the development of more potent derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify additional targets of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in humans and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a promising compound that has demonstrated potent anti-cancer activity and several other biochemical and physiological effects. Although further research is needed to fully understand the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to evaluate its potential as a therapeutic agent, the current evidence suggests that this compound has significant potential for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that includes the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2,7,7-trimethyl-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in high purity.
Eigenschaften
Produktname |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molekularformel |
C26H23BrN4O4S |
Molekulargewicht |
567.5 g/mol |
IUPAC-Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrN4O4S/c1-13-21(24(33)30-25-29-17-9-6-15(27)10-20(17)36-25)22(14-4-7-16(8-5-14)31(34)35)23-18(28-13)11-26(2,3)12-19(23)32/h4-10,22,28H,11-12H2,1-3H3,(H,29,30,33) |
InChI-Schlüssel |
TYOXGFXUNWOYIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)






![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)